

# Evacetrapib metabolism CYP3A CYP2C8 pathways

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

[Get Quote](#)

## Executive Summary of Evacetrapib Metabolism

**Evacetrapib** is an investigational cholesteryl ester transfer protein (CETP) inhibitor that was developed for reducing cardiovascular risk in patients with high-risk vascular disease. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and clinical outcomes. The metabolism of **evacetrapib** occurs primarily via cytochrome P450 enzymes, with **CYP3A responsible for approximately 90%** of its CYP-mediated clearance and **CYP2C8 contributing about 10%**, based on in vitro studies [1] [2].

Despite promising effects on lipid parameters (increasing HDL-C by 129% and reducing LDL-C by up to 36%), the ACCELERATE trial demonstrated that **evacetrapib** did not reduce cardiovascular outcomes in high-risk patients, leading to discontinuation of its development [3] [4].

## Quantitative Analysis of Evacetrapib Metabolism

### Table 1: In Vitro Metabolic Parameters of Evacetrapib

| Parameter                                       | CYP3A                                             | CYP2C8                                                            |
|-------------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------|
| Fraction of CYP-mediated Clearance ( $f_m$ CYP) | ~90% [1] [2]                                      | ~10% [1] [2]                                                      |
| Impact of Strong Enzyme Inhibition              | AUC increased 2.37-fold with ketoconazole [1] [2] | No significant change with gemfibrozil (AUC ratio: 0.996) [1] [2] |
| Clinical Significance                           | Primary metabolic pathway [1] [2]                 | Minimal clinical impact [1] [2]                                   |

**Table 2: Clinical Pharmacokinetic Parameters of Evacetrapib**

| Parameter                    | Value                 | Notes                             |
|------------------------------|-----------------------|-----------------------------------|
| Bioavailability              | 45% [3]               | Increased with high-fat meal [3]  |
| $T_{max}$                    | 3 hours [3]           | Rapid oral absorption [3]         |
| Half-life ( $t_{1/2}$ )      | 40-44 hours [3]       |                                   |
| Volume of Distribution       | 548-827 L [3]         | Extensive tissue distribution [3] |
| Primary Route of Elimination | Feces (93.1%) [1] [2] | Extensive metabolism [1] [2]      |
| Renal Excretion              | 2.30% [1] [2]         | Minimal renal clearance [1] [2]   |

## Experimental Protocols for Evacetrapib Metabolism Studies

### Reaction Phenotyping Using Recombinant CYP Panels

**Objective:** To identify specific CYP enzymes responsible for **evacetrapib** metabolism and quantify their relative contributions [1].

**Methodology:**

- **Incubation System:** Recombinant human CYP enzymes (Supersomes) including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, and 3A5 [1]
- **Incubation Conditions:** **Evacetrapib** (30 or 300 nmol/L) with NADPH (1 mmol/L) in potassium phosphate buffer [1]
- **Reaction Duration:** 5 or 30 minutes at 37°C [1]
- **Termination:** Acetonitrile with internal standard [1]
- **Analysis:** LC-MS/MS for metabolite identification and quantification [1]

**Calculations:**

- **Intrinsic Clearance ( $CL_{int}$ ):** Calculated from substrate depletion rate constant [1]
- **Scaled Hepatic  $CL_{int}$ :** HLM-scaled  $CL_{int} = (-k_{net} \times \text{incubation volume}) / (\text{pmol rCYP} \times \text{RAF})$  [1]
- **Fraction of CYP-mediated Clearance ( $f_{mCYP}$ ):** HLM-scaled  $CL_{int}$  for each rCYP divided by sum of all quantified HLM-scaled  $CL_{int}$  values [1]

## Clinical Drug-Drug Interaction Studies

**Objective:** To evaluate the effects of strong CYP3A and CYP2C8 inhibitors on **evacetrapib** pharmacokinetics in humans [1].

**CYP3A Inhibition Study Design:**

- **Design:** Randomized, open-label, 2-period, fixed-sequence [1]
- **Subjects:** Healthy adults (N=12, 18-65 years) [1]
- **Treatment:**
  - Period 1: Single 100-mg oral dose of **evacetrapib**
  - Period 2: 14 daily oral doses of ketoconazole (400 mg) with single 100-mg **evacetrapib** dose on Day 5 [1]
- **Washout:** Minimum 14 days based on **evacetrapib** mean half-life (~40 hours) [1]
- **PK Assessment:** Serial blood sampling for **evacetrapib** concentration determination [1]

**CYP2C8 Inhibition Study Design:**

- **Inhibitor:** Gemfibrozil [1]
- **Endpoint Comparison:** **Evacetrapib** AUC(0- $\tau$ ) and  $C_{max}$  with/without inhibitor [1]

## Metabolic Pathway of Evacetrapib

The following diagram illustrates the complete metabolic pathway and clinical assessment workflow for **evacetrapib**:



[Click to download full resolution via product page](#)

*Evacetrapib Metabolic Pathway and Clinical Assessment*

## Clinical Implications and Clinical Trial Outcome

### Drug-Drug Interaction Potential

Despite being metabolized primarily by CYP3A, **evacetrapib** demonstrates a **low potential for clinically relevant drug interactions** when co-administered with strong CYP3A or CYP2C8 inhibitors [1] [2]. The

modest increase in exposure (2.37-fold AUC increase) with ketoconazole co-administration was not considered clinically significant due to **evacetrapib**'s robust safety profile [1].

## Impact of Organ Impairment

- **Hepatic Impairment:** **Evacetrapib** exposure increases with severity of hepatic impairment. Apparent clearance (CL/F) decreased in subjects with moderate and severe hepatic impairment compared to controls [5].
- **Renal Impairment:** Severe renal impairment did not significantly affect **evacetrapib** exposure, consistent with minimal renal excretion (2.30% of dose) [5].

## Clinical Trial Outcome: ACCELERATE

The ACCELERATE trial randomized 12,092 high-risk vascular patients to **evacetrapib** 130 mg daily or placebo. Despite favorable effects on lipid parameters:

- **HDL-C increased by 130%** (104 mg/dL vs. 46 mg/dL)
- **LDL-C decreased by 37%** (55 mg/dL vs. 84 mg/dL)

The trial was terminated early for futility with no significant difference in the primary endpoint (cardiovascular death, MI, stroke, coronary revascularization, or unstable angina: 12.8% vs. 12.7%,  $p=0.85$ ) [4].

## Conclusion

**Evacetrapib** demonstrates a well-characterized metabolic profile with CYP3A as the dominant clearance pathway and minor contribution from CYP2C8. The extensive in vitro and clinical characterization provides a comprehensive understanding of its metabolic fate, drug interaction potential, and disposition in special populations. Despite its favorable effects on lipid parameters and well-understood metabolic profile, **evacetrapib** failed to demonstrate clinical benefit in reducing cardiovascular events in high-risk patients, leading to discontinuation of its development.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Evacetrapib: in vitro and clinical disposition, metabolism ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Evacetrapib: in vitro and clinical disposition, metabolism ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Evacetrapib - an overview [[sciencedirect.com](https://www.sciencedirect.com/)]
4. Assessment of Clinical Effects of Cholesteryl Ester Transfer ... [[acc.org](https://www.acc.org/)]
5. Effect of hepatic or renal impairment on the ... [[link.springer.com](https://link.springer.com/)]

To cite this document: Smolecule. [Evacetrapib metabolism CYP3A CYP2C8 pathways]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548850#evacetrapib-metabolism-cyp3a-cyp2c8-pathways>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)